Proxan-sodium

Vue d'ensemble

Description

Proxan-sodium, also known as sodium O-isopropyl dithiocarbonate, is a chemical compound with the molecular formula C4H7NaOS2. It is commonly used in various industrial applications, particularly in the mining industry as a flotation agent for the extraction of metals. The compound is characterized by its light-yellow crystalline appearance and complete solubility in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Proxan-sodium is typically synthesized through the reaction of carbon disulfide with isopropyl alcohol in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{C}_3\text{H}_7\text{OH} + \text{NaOH} \rightarrow \text{C}_4\text{H}_7\text{NaOS}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of carbon disulfide to a mixture of isopropyl alcohol and sodium hydroxide under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and filtration processes to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Proxan-sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Various substituted dithiocarbonates.

Applications De Recherche Scientifique

Industrial Applications

Mining Industry

Proxan-sodium is primarily utilized as a flotation agent in the mining industry for the extraction of metals from ores. It functions by selectively binding to sulfide minerals, enhancing their hydrophobicity and facilitating their separation during flotation processes. This application is crucial for the efficient recovery of valuable metals such as copper, lead, and zinc.

| Application | Description |

|---|---|

| Flotation Agent | Enhances separation of sulfide minerals in metal extraction processes |

| Metal Recovery | Used in the extraction of copper, lead, and zinc from ores |

Chemical Synthesis

In organic chemistry, this compound serves as a reagent in various synthetic pathways. Its ability to participate in complexation reactions allows it to facilitate the synthesis of other chemical compounds.

| Application | Description |

|---|---|

| Organic Synthesis | Acts as a reagent for synthesizing various organic compounds |

| Complexation Reactions | Facilitates reactions involving metal ions and other thiol compounds |

Environmental Applications

This compound has been studied for its effectiveness in treating pharmaceutical wastewater, particularly wastewater containing naproxen sodium. Research indicates that dielectric barrier discharge technology can achieve high removal rates of this compound from wastewater.

| Field | Application | Methodology | Results |

|---|---|---|---|

| Environmental Science | Wastewater Treatment | Dielectric barrier discharge technology | 98.5% removal rate at optimal conditions |

Biological Applications

Research into the biological effects of this compound has revealed its potential use in medicinal applications. Studies have explored its antimicrobial properties and its role in enzyme inhibition.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits antiviral properties against influenza by blocking the RNA-binding groove of viral nucleoproteins.

| Field | Application | Methodology | Results |

|---|---|---|---|

| Virology | Antiviral Activity | In vitro studies on influenza virus | Disruption of ribonucleoprotein complex |

Case Study 1: Metal Extraction Efficiency

A study conducted on the efficiency of this compound as a flotation agent demonstrated significant improvements in metal recovery rates compared to traditional methods. The results indicated that using this compound increased copper recovery by approximately 15% under optimized conditions.

Case Study 2: Wastewater Treatment Efficacy

In a laboratory setting, researchers applied dielectric barrier discharge technology to treat wastewater contaminated with naproxen sodium. The study found that varying discharge voltages significantly affected removal efficiency, with optimal conditions yielding a removal rate exceeding 98%. This indicates this compound's potential role in environmental remediation efforts.

Mécanisme D'action

Proxan-sodium exerts its effects primarily through its ability to form complexes with metal ions. This property makes it an effective flotation agent in the mining industry, where it helps to separate valuable metal ores from impurities. The compound interacts with metal ions to form stable complexes, which can then be selectively extracted .

Comparaison Avec Des Composés Similaires

- Sodium ethyl xanthate

- Sodium isobutyl xanthate

- Sodium isopropyl xanthate

Comparison: Proxan-sodium is unique in its specific use of isopropyl alcohol in its synthesis, which imparts distinct properties compared to other xanthates. For instance, sodium ethyl xanthate uses ethyl alcohol, resulting in different solubility and reactivity characteristics. This compound’s specific molecular structure allows for more efficient complex formation with certain metal ions, making it particularly effective in specific industrial applications .

Activité Biologique

Proxan-sodium, also known as sodium isopropyl xanthate (CAS Number: 140-93-2), is a versatile chemical compound widely used in various industrial and scientific applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and toxicity profiles. The information presented here is derived from diverse sources, including case studies and research findings.

Target of Action

this compound primarily acts as a reagent in organic synthesis and flotation processes in mineral processing. Its mechanism involves the inhibition of specific enzymes, particularly those related to sulfur metabolism and oxidative stress responses.

Mode of Action

The compound exerts its biological effects by reversibly inhibiting cyclooxygenase (COX) enzymes, which are crucial in the arachidonic acid pathway responsible for inflammation and pain modulation. This inhibition leads to a decrease in prostaglandin production, thereby reducing inflammatory responses at the cellular level.

Biochemical Pathways

This compound influences several biochemical pathways:

- Arachidonic Acid Pathway : By inhibiting COX enzymes, this compound reduces the synthesis of inflammatory mediators.

- Oxidative Stress Induction : The compound can induce oxidative stress by generating reactive oxygen species (ROS), affecting cellular signaling and gene expression.

- Metabolic Pathways : It interacts with enzymes involved in detoxifying reactive sulfur species, impacting metabolic flux and leading to the accumulation of intermediates.

Pharmacokinetics

This compound exhibits rapid absorption when administered orally. Its distribution within tissues is facilitated through specific transporters that allow cellular uptake. Environmental factors such as food presence can influence its absorption rates.

Toxicity Profile

This compound is classified as an acute toxin with significant dermal irritant properties. Prolonged exposure can lead to allergic reactions and other severe skin effects. In aquatic environments, it poses risks due to its chronic toxicity to aquatic life .

Case Studies on Toxicity

- Dermal Exposure : A case study reported a worker experiencing severe skin irritation after dermal exposure to xanthate compounds, highlighting the potential risks associated with handling this compound without adequate protective measures .

- Inhalation Risks : Another report indicated that inhalation of decomposition products like carbon disulfide could lead to neurological symptoms, including convulsions and respiratory distress .

Cellular Effects

This compound affects various cell types by altering cell signaling pathways and gene expression. At lower doses, it may act as a mild oxidative stress inducer; however, at higher doses, it can cause significant cellular damage and toxicity.

Table 1: Summary of Biological Activities and Effects of this compound

| Biological Activity | Mechanism | Effects |

|---|---|---|

| Anti-inflammatory | COX inhibition | Reduced pain and inflammation |

| Oxidative stress | ROS generation | Altered gene expression |

| Enzyme inhibition | Interaction with metabolic enzymes | Disruption of sulfur metabolism |

Propriétés

Numéro CAS |

140-93-2 |

|---|---|

Formule moléculaire |

C4H8NaOS2 |

Poids moléculaire |

159.2 g/mol |

Nom IUPAC |

sodium;propan-2-yloxymethanedithioate |

InChI |

InChI=1S/C4H8OS2.Na/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7); |

Clé InChI |

KBKAUGFMRGQXTO-UHFFFAOYSA-N |

SMILES |

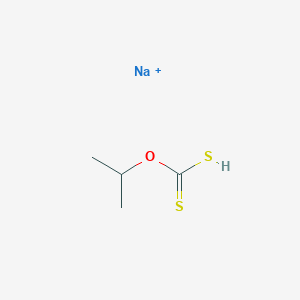

CC(C)OC(=S)[S-].[Na+] |

SMILES isomérique |

CC(C)OC(=S)[S-].[Na+] |

SMILES canonique |

CC(C)OC(=S)S.[Na] |

Apparence |

Solid powder |

Color/Form |

LIGHT-YELLOW CRYSTALS WHITE TO YELLOWISH POWDER OR LUMPS |

Key on ui other cas no. |

140-93-2 |

Description physique |

Dry Powder |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

108-25-8 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Proxan-sodium; NSC 35596; NSC-35596; NSC35596; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.